
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride is a chemical compound with the molecular formula C7H16ClNO4. It is a derivative of acetic acid and is characterized by the presence of an aminoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride typically involves the following steps:
Oxidation of Ethylene Glycol: Ethylene glycol is oxidized to produce glycolaldehyde.
Reaction with Aminoethanol: Glycolaldehyde reacts with aminoethanol to form 2-(2-aminoethoxy)ethanol.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but is optimized for large-scale production. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Similar in structure but differs in the presence of a carboxylic acid group instead of an ester.
Methyl 2-(2-aminoethoxy)acetate: Lacks the additional ethoxy group present in Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
分子式 |
C7H16ClNO4 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H |
InChIキー |
LJGPEQCMODSTPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


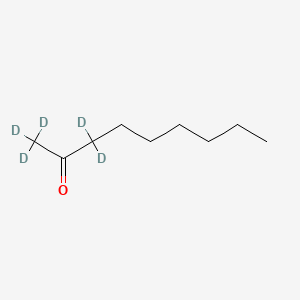

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
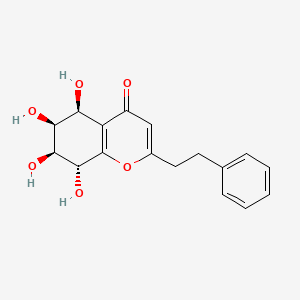

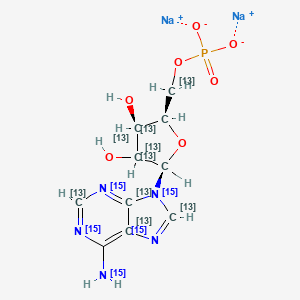
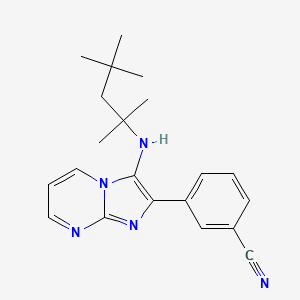
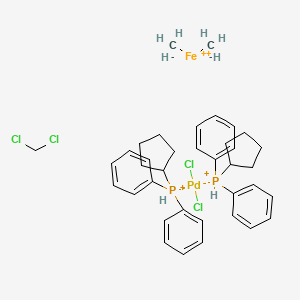
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
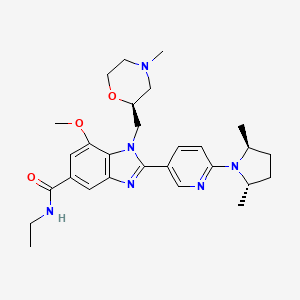
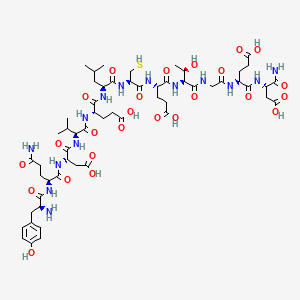
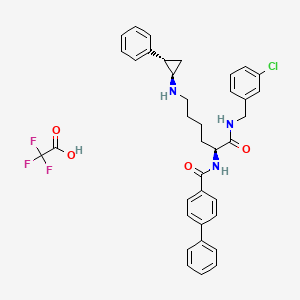
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
